![molecular formula C23H23N3O2 B2369613 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358481-99-8](/img/structure/B2369613.png)
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. DPP belongs to the pyrazolopyrazinone class of compounds and has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Structural and Tautomerism Studies
Annular Tautomerism of NH-Pyrazoles
Research on NH-pyrazoles, including those structurally related to the mentioned compound, highlights the study of tautomerism in solution and solid states. These investigations provide insights into the complex hydrogen bonding patterns and the impact of tautomerism on molecular structure, which are crucial for understanding the chemical behavior and potential reactivity of such compounds (Cornago et al., 2009).
Synthesis and Characterization
Novel Synthesis Approaches
A significant portion of research on pyrazolo[1,5-a]pyrazine derivatives focuses on developing novel synthesis methods. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the target compound, involves reactions that yield potential A2A adenosine receptor antagonists or pesticide leads (Xiao et al., 2008). This area of research is critical for enhancing the availability of such compounds for further study and application.
Bioactivity Studies
Cytotoxicity and Anticancer Activity
There has been a focus on evaluating the cytotoxic and anticancer activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Studies have shown that certain derivatives exhibit inhibitory effects against lung cancer cell lines, indicating potential applications in cancer research and therapy (Zheng et al., 2011).
Antioxidant and Antimicrobial Activities
Research into pyrazoline and pyrazole derivatives has also explored their antioxidant and antimicrobial properties. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Govindaraju et al., 2012).
properties
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-6-5-16(2)13-17(19)3/h5-14H,4,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRCVRIAWQKSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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